3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

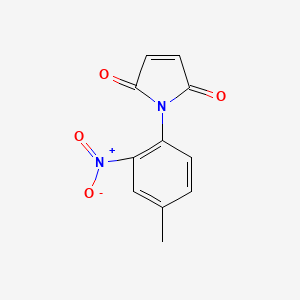

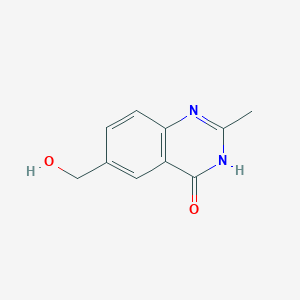

The compound “3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of a bromo group and a methyl group on the phenyl ring, a thioxo group on the 2-position, and a ketone group on the 4-position makes this compound unique.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, with a bromo and a methyl group attached to the 2-position of the phenyl ring, a thioxo group at the 2-position, and a ketone group at the 4-position .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The presence of the bromo group on the phenyl ring could make this compound a good candidate for further functionalization through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用

Synthesis and Biological Activities

A series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds similar to 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, have been synthesized and found to possess antimicrobial and anticonvulsant activities. Specifically, some compounds showed broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives demonstrated potent anticonvulsant activity, highlighting the potential of these compounds in pharmacological research (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Chemical Synthesis Techniques

Research has been conducted on the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, utilizing techniques like copper-catalyzed tandem reactions. These methods provide efficient routes for creating such compounds, which are valuable in further exploring their applications in various scientific fields (Wang, Zhao, & Xi, 2011).

Antibacterial Properties

Studies on similar compounds, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, have shown significant antibacterial activity against a range of microorganisms, including Staphylococcus aureus, Bacillus species, and Escherichia coli. These findings suggest the potential use of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones in developing new antibacterial agents (Osarumwense, 2022).

Crystal Structure Analysis

The crystal structure of related compounds, such as 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has been elucidated, providing insights into their molecular configurations. Such structural analyses are essential for understanding the chemical properties and potential applications of these compounds (Saeed & Flörke, 2011).

Antiviral and Cytotoxic Activities

Some 2,3-disubstitutedquinazolin-4(3H)-ones have exhibited distinct antiviral activity against viruses like Herpes simplex and vaccinia. This highlights the potential of these compounds in antiviral research and therapy development (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the reaction of 2-amino-4-(2-bromo-4-methylphenyl)thiazole with ethyl acetoacetate, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-amino-4-(2-bromo-4-methylphenyl)thiazole", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-(2-bromo-4-methylphenyl)thiazole in ethanol and add ethyl acetoacetate and sodium ethoxide. Heat the mixture under reflux for 6 hours.", "Step 2: Cool the reaction mixture and add sulfuric acid to adjust the pH to 2. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by heating it with sulfuric acid under reflux for 4 hours.", "Step 4: Cool the reaction mixture and add hydrogen peroxide to oxidize the product. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by recrystallization from ethanol to obtain 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one." ] } | |

| 140136-66-9 | |

分子式 |

C15H11BrN2OS |

分子量 |

347.23 |

IUPAC名 |

3-(2-bromo-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C15H11BrN2OS/c1-9-6-7-13(11(16)8-9)18-14(19)10-4-2-3-5-12(10)17-15(18)20/h2-8H,1H3,(H,17,20) |

InChIキー |

KDWAKMSDABYACA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate](/img/structure/B2373412.png)

![Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2373415.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)

![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)

![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)

![3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2373433.png)